Dibromoacetic acid (DBAA, CAS 10024-50-7 / 631-64-1) is a highly reactive, brominated haloacetic acid (HAA) primarily utilized as a specialized synthetic precursor and a critical analytical standard in environmental chemistry. Characterized by its two heavy bromine atoms adjacent to a carboxylic acid group, DBAA exhibits a pKa of 1.48, ensuring it exists predominantly as an anion in physiological and environmental aqueous systems [1]. In industrial and research procurement, DBAA is prioritized not only for its role as a strictly regulated disinfection by-product (DBP) but also for the superior leaving-group ability of its bromine substituents, which enables unique, stereoselective carbon-carbon bond formations that are inaccessible to its chlorinated analogs [1].
Attempting to substitute Dibromoacetic acid with closely related in-class alternatives, such as Dichloroacetic acid (DCAA) or Trichloroacetic acid (TCAA), fundamentally compromises both analytical compliance and synthetic efficacy [1]. In environmental monitoring, DBAA is a specifically mandated target under EPA HAA5 regulations; substituting it with DCAA invalidates chromatographic calibration due to distinct retention times and mass-to-charge ratios [1]. In synthetic organic workflows, the carbon-chlorine bonds in DCAA are too stable to undergo the rapid, samarium diiodide-promoted enolate formations that DBAA readily achieves [2]. Furthermore, in toxicological modeling, chlorinated HAAs fail to replicate the severe genomic DNA damage pathways characteristic of brominated DBPs, rendering them useless as mechanistic proxies for DBAA [3].
In synthetic organic chemistry, Dibromoacetic acid (DBAA) serves as a highly specialized precursor for the direct synthesis of (E)-α,β-unsaturated carboxylic acids when reacted with aldehydes in the presence of samarium diiodide (SmI2). Unlike traditional Wittig or Horner-Wadsworth-Emmons reactions that often produce E/Z mixtures and require prior protection of the carboxylic acid group, the SmI2-promoted DBAA reaction achieves total (E)-stereoselectivity [1]. Furthermore, substituting DBAA with Dichloroacetic acid (DCAA) is ineffective for this specific samarium enolate formation due to the superior leaving group ability of bromine compared to chlorine [1].
| Evidence Dimension | Stereoselectivity and process steps in olefination |
| Target Compound Data | DBAA yields 100% (E)-stereoselectivity directly from unprotected carboxylic acids |
| Comparator Or Baseline | Traditional Wittig reagents or chlorinated analogs (DCAA) |
| Quantified Difference | Elimination of protection/deprotection steps and total conversion to the (E)-isomer |
| Conditions | SmI2-promoted reaction with aldehydes at room temperature |
Procurement of DBAA enables a shorter, more efficient, and totally stereoselective synthetic route to α,β-unsaturated carboxylic acids without the atom-economy losses of protecting groups.
In comparative toxicological assays using Chinese hamster ovary (CHO) cells, brominated haloacetic acids demonstrate significantly higher toxicity than their chlorinated counterparts. Specifically, single-cell gel electrophoresis (SCGE) assays reveal that Dibromoacetic acid (DBAA) is highly genotoxic, inducing significant genomic DNA damage [1]. In stark contrast, Dichloroacetic acid (DCAA) and Trichloroacetic acid (TCAA) test negative for genotoxicity in the same CHO cell models [1].
| Evidence Dimension | Acute genomic DNA damage in mammalian cells |
| Target Compound Data | DBAA is significantly genotoxic |
| Comparator Or Baseline | DCAA and TCAA |
| Quantified Difference | DBAA induces measurable DNA strand breaks, whereas DCAA/TCAA show zero significant genotoxicity in CHO cells |
| Conditions | In vitro Chinese hamster ovary (CHO) cell SCGE (comet) assay |
For environmental and toxicological laboratories, purchasing DBAA is mandatory for studying the specific DNA-damaging pathways of brominated DBPs, as chlorinated analogs cannot serve as mechanistic proxies.
Dibromoacetic acid is one of the five strictly regulated haloacetic acids (HAA5) under the US EPA Stage I and Stage II Disinfection Byproducts Rules. Accurate quantification of HAA5 requires specific analytical standards for each component because they exhibit distinct chromatographic retention times and mass spectrometric fragmentation patterns [1]. For instance, in GC-ECD or LC-MS/MS workflows (e.g., EPA Method 552.3), DBAA must be quantified to a Minimum Reporting Limit (MRL) of 1.0 μg/L [1]. Using closely related compounds like DCAA or Monobromoacetic acid (MBAA) as surrogate standards is analytically invalid for compliance reporting [1].
| Evidence Dimension | Regulatory quantification limit and analytical specificity |
| Target Compound Data | DBAA requires specific quantification at an MRL of 1.0 μg/L |
| Comparator Or Baseline | DCAA or generic haloacetic acids |
| Quantified Difference | 100% non-interchangeable for regulatory compliance; distinct m/z and retention time |
| Conditions | EPA Method 552.3 (GC-ECD) or EPA 557 (LC-MS/MS) for drinking water analysis |
Environmental testing facilities must procure exact DBAA standards to legally certify drinking water compliance, as structural analogs will fail regulatory audits.
The acid dissociation constant (pKa) of haloacetic acids dictates their speciation in aqueous environments, which directly impacts their recovery during solid-phase extraction (SPE) or anion-exchange chromatography. Dibromoacetic acid has a pKa of approximately 1.48, making it slightly less acidic than Dichloroacetic acid (pKa = 1.25) but more acidic than Monobromoacetic acid (pKa = 2.90) [1]. This specific pKa ensures that DBAA exists almost entirely as the carboxylate anion at typical drinking water pH (6.5–8.5), yet its distinct charge density compared to DCAA requires optimized elution gradients during anion-exchange LC-MS/MS [1].
| Evidence Dimension | Acid dissociation constant (pKa) |
| Target Compound Data | DBAA pKa = 1.48 |
| Comparator Or Baseline | DCAA pKa = 1.25; MBAA pKa = 2.90 |
| Quantified Difference | 0.23 pKa unit difference from DCAA, altering ionic interaction strength |
| Conditions | Aqueous solution at 25°C |
Analytical chemists developing multiplexed extraction or chromatographic methods must account for DBAA's specific pKa to ensure high recovery rates, preventing signal loss that would occur if optimized only for DCAA.
Due to its specific regulatory mandate and distinct chromatographic profile, DBAA is an indispensable analytical standard for laboratories executing EPA Method 552.3 (GC-ECD) or EPA 557 (LC-MS/MS). It is the right choice for calibrating instruments to detect brominated disinfection by-products down to the 1.0 μg/L Minimum Reporting Limit [1].
In advanced organic synthesis, DBAA is the preferred precursor for coupling with aldehydes via samarium diiodide (SmI2) catalysis. This compound is the optimal choice for chemists seeking 100% (E)-stereoselectivity while bypassing the inefficient protection and deprotection steps required by traditional Wittig reagents [2].
Because DBAA induces significant genomic DNA damage in mammalian cell lines (unlike its chlorinated counterparts), it is a critical positive control and model compound in toxicological research. It is the right choice for researchers mapping the specific cytotoxic and genotoxic pathways of brominated water contaminants in Chinese hamster ovary (CHO) cell assays [3].
Corrosive;Irritant